
Derazantinib
Übersicht
Beschreibung
Derazantinib is an orally bioavailable, multi-kinase inhibitor with potent activity against fibroblast growth factor receptor subtypes 1, 2, and 3. It has shown significant therapeutic potential in treating various cancers, particularly those with fibroblast growth factor receptor gene fusions, amplifications, and mutations .
Wissenschaftliche Forschungsanwendungen
Derazantinib hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Werkzeugverbindung zur Untersuchung der Kinasehemmung und der Signaltransduktionswege verwendet.
Biologie: Untersucht auf seine Auswirkungen auf Zellproliferation, Differenzierung und Apoptose.
Medizin: Vor allem erforscht für sein Potenzial bei der Behandlung von Krebsarten mit Fibroblastenwachstumsfaktor-Rezeptor-Genfusionen, wie z. B. intrahepatischem Cholangiokarzinom und Urothelkarzinom
5. Wirkmechanismus
This compound entfaltet seine Wirkung durch Hemmung der Aktivität der Fibroblastenwachstumsfaktor-Rezeptor-Subtypen 1, 2 und 3. Diese Hemmung stört die durch Fibroblastenwachstumsfaktor-Rezeptoren vermittelten Signaltransduktionswege, was zu einer reduzierten Tumorzellproliferation, Angiogenese und Überlebensfähigkeit führt. Die molekularen Ziele umfassen die Fibroblastenwachstumsfaktor-Rezeptor-Tyrosinkinasen, die eine entscheidende Rolle beim Tumorwachstum und der -progression spielen .
Ähnliche Verbindungen:
Pemigatinib: Ein weiterer Fibroblastenwachstumsfaktor-Rezeptor-Inhibitor mit ähnlicher Potenz, aber unterschiedlichen Selektivitätsprofilen.
Erdafitinib: Ein Pan-Fibroblastenwachstumsfaktor-Rezeptor-Inhibitor mit breiterer Aktivität gegen Fibroblastenwachstumsfaktor-Rezeptor-Subtypen.
Infigratinib: Ein selektiver Fibroblastenwachstumsfaktor-Rezeptor-Inhibitor mit Fokus auf den Fibroblastenwachstumsfaktor-Rezeptor 2
Einzigartigkeit von this compound: this compound ist einzigartig aufgrund seiner dualen Hemmung von Fibroblastenwachstumsfaktor-Rezeptor und Kolonie-stimulierendem Faktor-Rezeptor-1, wodurch seine Antitumoraktivität durch die gezielte Ansprache sowohl von Tumorzellen als auch des Mikromilieus des Tumors verstärkt wird. Diese duale Hemmung macht this compound zu einem vielversprechenden Kandidaten für Kombinationstherapien mit Immun-Checkpoint-Inhibitoren .
Wirkmechanismus
- It exhibits strong activity against FGFR1, FGFR2, and FGFR3 .
- FGFR kinases play crucial roles in cell proliferation, differentiation, and migration .
- Dysregulation of the FGFR signaling pathway is implicated in various human cancers, making FGFR a prominent therapeutic target .
- The FGF/FGFR signaling pathway intersects embryonic development, angiogenesis, tissue homeostasis, wound healing, and cellular functions like proliferation, differentiation, apoptosis, and migration .
- Abnormalities in this pathway, caused by gene amplification, mutation, or gene fusion, can promote diseases, especially malignant tumors .
- Its ADME (Absorption, Distribution, Metabolism, and Excretion) properties impact its bioavailability, efficacy, and safety .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Action Environment
Biochemische Analyse
Biochemical Properties
Derazantinib plays a significant role in biochemical reactions by inhibiting FGFR1, FGFR2, and FGFR3 kinases . It also inhibits colony-stimulating factor receptor-1 (CSF1R) and vascular endothelial growth factor receptor 2 (VEGFR2) . These interactions lead to the inhibition of downstream signaling pathways involved in cell proliferation, migration, and survival. This compound binds to the ATP-binding site of these kinases, preventing their activation and subsequent signaling .
Cellular Effects
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the ATP-binding site of FGFR1, FGFR2, and FGFR3, inhibiting their kinase activity . This inhibition prevents the phosphorylation and activation of downstream signaling molecules, leading to reduced cell proliferation and survival . This compound also inhibits CSF1R, which plays a role in the recruitment and function of tumor-associated macrophages .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has demonstrated stability and sustained inhibitory effects over time . Long-term studies have shown that it maintains its efficacy in inhibiting FGFR signaling and reducing tumor growth in various cancer models . Treatment-related adverse events such as fatigue, eye toxicity, and hyperphosphatemia have been observed .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Higher doses have been associated with increased efficacy in inhibiting tumor growth, but also with a higher incidence of adverse effects . Threshold effects have been observed, where a minimum effective dose is required to achieve significant inhibition of FGFR signaling .
Metabolic Pathways
This compound is involved in metabolic pathways that include its interaction with enzymes such as cytochrome P450 . It undergoes hepatic metabolism and is primarily excreted through the liver . The inhibition of FGFR signaling by this compound affects metabolic flux and metabolite levels, contributing to its therapeutic effects .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It interacts with transporters and binding proteins that facilitate its localization and accumulation in target tissues . The distribution of this compound is influenced by its binding affinity to FGFRs and other kinases .
Subcellular Localization
This compound localizes to specific subcellular compartments, including the cytoplasm and nucleus . Its activity and function are influenced by post-translational modifications and targeting signals that direct it to these compartments . The subcellular localization of this compound is crucial for its inhibitory effects on FGFR signaling and tumor growth .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Derazantinib is synthesized through a multi-step process involving the formation of a benzoquinazoline core, followed by the introduction of various substituents. The key steps include:
- Formation of the benzoquinazoline core through cyclization reactions.
- Introduction of the fluorophenyl group via nucleophilic substitution.
- Attachment of the methoxyethylamino group through reductive amination.
Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route for large-scale production. This includes:
- Use of high-yielding reactions to minimize waste.
- Implementation of continuous flow chemistry to enhance reaction efficiency.
- Purification of the final product using crystallization and chromatography techniques .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Derazantinib unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um Sulfoxide und Sulfone zu bilden.
Reduktion: Reduktionsreaktionen können Nitrogruppen in Amine umwandeln.
Substitution: Nukleophile Substitutionsreaktionen führen verschiedene Substituenten am Benzochinazolin-Kern ein.
Häufige Reagenzien und Bedingungen:
Oxidation: Wasserstoffperoxid oder m-Chlorperbenzoesäure.
Reduktion: Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitution: Alkylhalogenide oder Arylhalogenide unter basischen Bedingungen.
Wichtigste gebildete Produkte:
- Oxidationsprodukte umfassen Sulfoxide und Sulfone.
- Reduktionsprodukte umfassen primäre und sekundäre Amine.
- Substitutionsprodukte variieren je nach den eingeführten Substituenten .
Vergleich Mit ähnlichen Verbindungen
Pemigatinib: Another fibroblast growth factor receptor inhibitor with similar potency but different selectivity profiles.
Erdafitinib: A pan-fibroblast growth factor receptor inhibitor with broader activity against fibroblast growth factor receptor subtypes.
Infigratinib: A selective fibroblast growth factor receptor inhibitor with a focus on fibroblast growth factor receptor 2
Uniqueness of Derazantinib: this compound is unique due to its dual inhibition of fibroblast growth factor receptor and colony-stimulating factor receptor-1, which enhances its anti-tumor activity by targeting both tumor cells and the tumor microenvironment. This dual inhibition makes this compound a promising candidate for combination therapies with immune checkpoint inhibitors .
Eigenschaften
IUPAC Name |
(6R)-6-(2-fluorophenyl)-N-[3-[2-(2-methoxyethylamino)ethyl]phenyl]-5,6-dihydrobenzo[h]quinazolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29FN4O/c1-35-16-15-31-14-13-20-7-6-8-22(17-20)33-29-32-19-21-18-26(24-10-4-5-12-27(24)30)23-9-2-3-11-25(23)28(21)34-29/h2-12,17,19,26,31H,13-16,18H2,1H3,(H,32,33,34)/t26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPJDVVCDVBFRMU-AREMUKBSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCCC1=CC(=CC=C1)NC2=NC=C3CC(C4=CC=CC=C4C3=N2)C5=CC=CC=C5F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCNCCC1=CC(=CC=C1)NC2=NC=C3C[C@H](C4=CC=CC=C4C3=N2)C5=CC=CC=C5F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1234356-69-4 | |
| Record name | Derazantinib [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1234356694 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Derazantinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14889 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | DERAZANTINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9B0H171MJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the primary mechanism of action of Derazantinib?
A: this compound primarily acts by inhibiting fibroblast growth factor receptors (FGFR) 1, 2, and 3 [, , , , , ]. It binds to the ATP-binding site of these receptor tyrosine kinases, preventing their activation and downstream signaling [, , ]. This inhibition can lead to reduced tumor cell proliferation, angiogenesis, and potentially induce tumor cell death [, , ].
Q2: Does this compound target any other kinases besides FGFRs?
A: Yes, this compound also exhibits inhibitory activity against colony stimulating factor-1 receptor (CSF1R), vascular endothelial growth factor receptor 2 (VEGFR2), and platelet-derived growth factor beta receptor (PDGFRbeta) [, , , , ].
Q3: What is the significance of this compound's inhibitory activity against CSF1R?
A: CSF1R plays a crucial role in the function of tumor-associated macrophages (TAMs), particularly M2-TAMs, which contribute to an immunosuppressive tumor microenvironment [, ]. By inhibiting CSF1R, this compound may modulate the tumor immune response, potentially enhancing the efficacy of immunotherapy approaches [, ].
Q4: What is the molecular formula and weight of this compound?
A4: Unfortunately, the provided research abstracts do not specify the molecular formula and weight of this compound. For detailed structural information, please refer to relevant chemical databases or patents.
Q5: Which cancer types have shown potential sensitivity to this compound in preclinical studies?
A: Preclinical studies have demonstrated the antitumor activity of this compound in various cancer models, including cholangiocarcinoma [, , , ], urothelial cancer [, , ], gastric cancer [, ], breast cancer [], and lymphoma [].
Q6: What is the relationship between FGFR expression and this compound efficacy in gastric cancer models?
A: Research suggests a strong correlation between FGFR gene expression and this compound efficacy in preclinical gastric cancer models. Higher FGFR expression levels were associated with increased sensitivity to this compound [].
Q7: Has this compound shown any synergistic effects with other chemotherapeutic agents?
A: Preclinical studies revealed that this compound synergizes with paclitaxel in gastric cancer models, particularly those with high levels of M2-type macrophages [, ]. Additionally, a synergistic effect was observed when this compound was combined with a murine programmed cell death ligand-1 (PD-L1) antibody in syngeneic breast and bladder tumor models [].
Q8: What clinical trials have been conducted with this compound?
A8: Several clinical trials have investigated this compound's safety and efficacy, primarily in patients with FGFR-altered cancers. These include:
- FIDES-01: A Phase II study in patients with unresectable intrahepatic cholangiocarcinoma (iCCA) harboring FGFR2 fusions, mutations, or amplifications [, ].
- FIDES-02: A Phase Ib/II study evaluating this compound as monotherapy and in combination with atezolizumab (an anti-PD-L1 antibody) in patients with surgically unresectable or metastatic urothelial cancer (UC) with activating FGFR genetic aberrations [, ].
Q9: What are the potential mechanisms of resistance to this compound?
A9: Although research on this compound resistance is ongoing, some insights are emerging:
- c-Myc Upregulation: Increased expression of c-Myc target genes was identified in this compound-resistant endometrial cancer cells, suggesting a potential role for c-Myc in mediating resistance []. This finding suggests that targeting c-Myc could be a strategy to overcome resistance.
- Emergence of New FGFR Alterations: Analysis of patients with iCCA treated with FGFR inhibitors, including this compound, revealed the emergence of new FGFR alterations after progression []. These new mutations could contribute to acquired resistance and highlight the need for continuous monitoring of FGFR status during treatment.
Q10: What are the future directions for research on this compound?
A10: Future research on this compound could focus on:
Q11: What analytical methods have been used to study this compound?
A: Researchers have employed ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) to determine this compound concentrations in biological samples [, ]. This technique offers high sensitivity and selectivity for accurately quantifying this compound levels.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


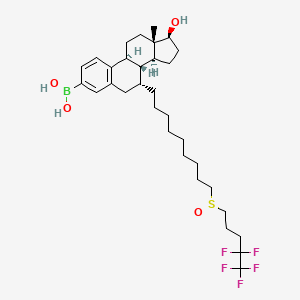
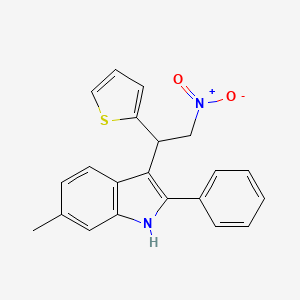


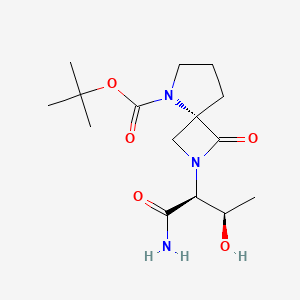

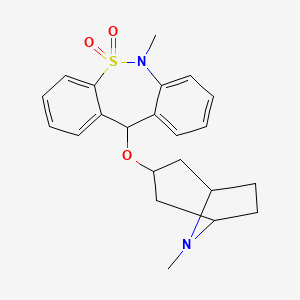
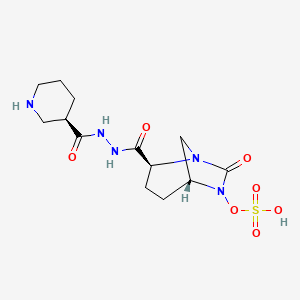
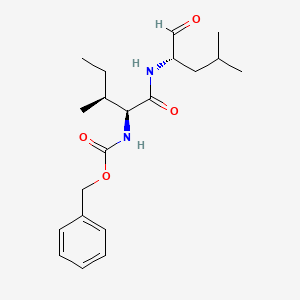
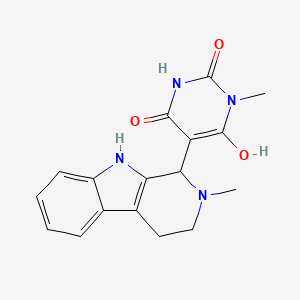

![N,N-dimethyl-1-(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-amine](/img/structure/B611945.png)
